Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate
Description
Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative featuring a methyl ester at position 3, a methyl group at position 2, and a para-trifluoromethylphenyl substituent at position 4. The 1,4,5,6-tetrahydropyridine core provides partial saturation, enhancing conformational flexibility compared to fully aromatic pyridines. This structural framework is common in intermediates for alkaloid synthesis and bioactive molecules, as seen in related dihydropyridones . The para-trifluoromethyl group introduces strong electron-withdrawing effects, which may influence reactivity, stability, and intermolecular interactions.
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-8-13(14(21)22-2)11(7-12(20)19-8)9-3-5-10(6-4-9)15(16,17)18/h3-6,11H,7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFXSFAKYUFUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist for certain receptors, modulating their activity and leading to downstream effects . The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and properties of analogous compounds:
Key Comparative Insights
Ester Group Effects
- Methyl vs. Ethyl Esters : The target compound’s methyl ester may confer faster metabolic hydrolysis compared to ethyl esters (e.g., CAS 478261-52-8 ), impacting pharmacokinetics. Ethyl esters generally exhibit enhanced lipophilicity, favoring membrane permeability.
Substituent Position and Electronic Effects
- Para- vs.
- Position 2 Variability : The methyl group in the target contrasts with the pyridinyl ethenyl group in ’s compound, which introduces π-π stacking capabilities critical for crystallinity .
Ring Saturation and Conformation
- The 1,4,5,6-tetrahydropyridine core in the target and analogs (e.g., ) allows greater flexibility than MPTP’s 1,2,5,6-tetrahydropyridine structure, which is linked to neurotoxicity via selective nigrostriatal damage .
Biological Activity
Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS No. 330216-62-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 313.28 g/mol. The structure features a tetrahydropyridine ring, which is known for its role in various bioactive compounds.
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydropyridines exhibit substantial antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups like trifluoromethyl enhances their antibacterial potency .
Anticancer Properties
This compound has been evaluated for its anticancer potential. Research indicates that tetrahydropyridine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism involves the activation of caspase pathways leading to programmed cell death .
A comparative study revealed that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, suggesting promising therapeutic potential .
Analgesic and Anti-inflammatory Effects
Tetrahydropyridine derivatives have also been documented to possess analgesic and anti-inflammatory properties. Studies have reported that these compounds can inhibit farnesyltransferase, an enzyme implicated in pain pathways and inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in disease processes, including farnesyltransferase.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through caspase activation.
- Antimicrobial Action : The structural features facilitate interaction with bacterial membranes or metabolic pathways critical for bacterial survival.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate, and how does the trifluoromethyl substituent influence reaction conditions?
- Methodology : This compound can be synthesized via multi-component reactions like the Biginelli reaction, which involves condensation of an aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde), a β-ketoester (e.g., methyl acetoacetate), and a urea/thiourea derivative. The trifluoromethyl group’s strong electron-withdrawing nature necessitates optimized conditions:
- Catalyst : Lewis acids like FeCl₃ or Bi(OTf)₃ improve yields by stabilizing intermediates.
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of aromatic substrates.
- Temperature : Moderate heating (60–80°C) balances reactivity and side-product formation.
Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Assign stereochemistry and tautomerism using ¹H-¹³C HSQC and NOESY to resolve overlapping signals from the tetrahydropyridine ring and trifluoromethylphenyl group.
- X-ray crystallography : Determine absolute configuration and hydrogen-bonding patterns (e.g., carbonyl-oxo interactions). For example, dihydropyridone analogs show planar geometry at the keto group, with torsion angles <5° .
- IR : Confirm carbonyl stretching frequencies (C=O at ~1680–1720 cm⁻¹) and hydrogen-bonded NH/OH groups .
Q. What are the key safety considerations and handling protocols for this compound in laboratory settings?
- Safety Measures :
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation risks. Avoid dust formation during synthesis.
- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide SDS sheets detailing molecular weight (calculated: ~357.3 g/mol) and reactivity .
Advanced Research Questions
Q. What strategies are effective for achieving enantioselective synthesis of this tetrahydropyridine derivative, particularly regarding stereocontrol at the 4-position?
- Methodology :
- Chiral Catalysts : Use Jacobsen’s thiourea catalysts or Evans’ oxazaborolidines to induce asymmetry during cyclization. For example, L-proline derivatives achieve >90% ee in similar dihydropyridones .
- Dynamic Kinetic Resolution : Optimize reaction rates to favor one enantiomer via temperature-controlled equilibration of intermediates.
Q. How can computational chemistry (e.g., DFT calculations) be applied to predict reactivity patterns and optimize synthetic pathways for this compound?
- Methodology :
- Transition State Modeling : Calculate activation energies for key steps (e.g., cyclocondensation) using Gaussian09 with B3LYP/6-31G(d). Compare trifluoromethyl vs. methyl substituents’ effects on electron density maps.
- Solvent Effects : Simulate solvation free energies in polar solvents to predict yield improvements .
Q. What mechanistic insights exist for the compound's participation in cycloaddition or ring-opening reactions relevant to heterocyclic chemistry?
- Methodology :
- Ring-Opening Pathways : Investigate acid-catalyzed hydrolysis of the tetrahydropyridine ring to form γ-lactams or α,β-unsaturated esters. Monitor via LC-MS and isotopic labeling (e.g., D₂O for proton exchange studies).
- Cycloaddition : React with dienophiles (e.g., maleimides) under microwave irradiation to form fused bicyclic systems, as seen in alkaloid synthesis .
Q. How do structural modifications (e.g., variation of substituents on the phenyl ring) impact the compound's physicochemical properties and biological activity profiles?
- Methodology :
- SAR Studies : Synthesize analogs with electron-donating (methoxy) or bulky (tert-butyl) groups. Compare logP (via HPLC) and solubility (shake-flask method).
- Biological Assays : Test kinase inhibition or antibacterial activity using microplate readers. For example, 4-(4-methoxyphenyl) analogs show enhanced bioactivity due to improved membrane permeability .
Q. What experimental approaches resolve contradictions in reported spectral data or synthetic yields for derivatives of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
